molecular formula C14H10ClNO4S2 B13045112 4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13045112
M. Wt: 355.8 g/mol
InChI Key: GGTMEMGHVSCZSF-FOWTUZBSSA-N
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Description

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its thieno[2,3-b]thiopyran core, which is a sulfur-containing heterocycle, and a chlorobenzoate moiety. It is often used in research settings due to its interesting chemical behavior and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of a thieno[2,3-b]thiopyran derivative with a chlorobenzoic acid derivative under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, including anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-chlorobenzoate stands out due to its specific combination of a thieno[2,3-b]thiopyran core and a chlorobenzoate moiety.

Properties

Molecular Formula

C14H10ClNO4S2

Molecular Weight

355.8 g/mol

IUPAC Name

[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-chlorobenzoate

InChI

InChI=1S/C14H10ClNO4S2/c15-10-3-1-2-9(8-10)13(17)20-16-12-4-6-21-14-11(12)5-7-22(14,18)19/h1-4,6,8H,5,7H2/b16-12+

InChI Key

GGTMEMGHVSCZSF-FOWTUZBSSA-N

Isomeric SMILES

C1CS(=O)(=O)C2=C1/C(=N/OC(=O)C3=CC(=CC=C3)Cl)/C=CS2

Canonical SMILES

C1CS(=O)(=O)C2=C1C(=NOC(=O)C3=CC(=CC=C3)Cl)C=CS2

Origin of Product

United States

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